molecular formula C14H27N B1141393 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine CAS No. 109667-09-6

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine

Cat. No.: B1141393
CAS No.: 109667-09-6
M. Wt: 209.37
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Description

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine is a secondary amine featuring a unique bicyclic structure with two substituted cyclohexane rings. This specific diamino architecture makes it a compound of significant interest in advanced organic synthesis and materials science research. It is primarily investigated as a key building block or precursor in the development of more complex molecular frameworks. One prominent area of application is its potential use in the synthesis of ligands for catalytic systems, where the steric bulk and conformational flexibility imparted by the two 4-methylcyclohexyl groups can be tuned to influence catalyst selectivity and activity . Researchers also explore its incorporation into polymers and other macromolecular structures to modify material properties. Furthermore, the amine functionality allows this compound to serve as a core intermediate in pharmaceutical and agrochemical research for constructing active molecules, similar to how related cyclohexylamine derivatives are utilized . Its research value lies in its potential to contribute to the discovery and optimization of new chemical entities in these fields.

Properties

IUPAC Name

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h11-15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMYWQZUIRTDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Methylcyclohexanone

The most widely documented method involves reductive amination of 4-methylcyclohexanone with 4-methylcyclohexylamine. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Reaction Mechanism:

  • Imine Formation:
    4-Methylcyclohexanone reacts with 4-methylcyclohexylamine in a polar aprotic solvent (e.g., tetrahydrofuran or methanol) to form a Schiff base intermediate.

  • Reduction:
    The imine is reduced using agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild acidic conditions (pH 4–6).

Advantages:

  • High atom economy.

  • Compatible with stereochemical control for trans-isomer predominance.

Catalytic Hydrogenation

An alternative industrial approach employs catalytic hydrogenation under high-pressure conditions.

Procedure:

  • Reaction Setup:
    A mixture of 4-methylcyclohexanone, 4-methylcyclohexylamine, and a palladium-on-carbon (Pd/C) or Raney nickel catalyst is stirred under hydrogen gas (5–10 bar) at 80–100°C.

  • Product Isolation:
    The catalyst is filtered, and the crude product is purified via vacuum distillation.

Key Parameters:

  • Temperature: Excess heat promotes undesired side reactions (e.g., over-reduction).

  • Catalyst Loading: 5–10 wt% Pd/C ensures complete conversion within 12–24 hours.

Optimization of Reaction Conditions

Solvent Systems

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)
Methanol32.778
Tetrahydrofuran7.665
Dichloromethane8.972

Methanol is preferred for its balance between solubility and reducing agent compatibility.

Stoichiometric Ratios

A 1:1 molar ratio of ketone to amine minimizes byproduct formation. Excess amine (1.2 equiv) improves imine formation kinetics without complicating purification.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance throughput and safety:

  • Residence Time: 30–60 minutes.

  • Throughput: 50–100 kg/day.

Advantages:

  • Precise temperature control.

  • Reduced risk of thermal runaway.

Purification Techniques

Crystallization

Crude product is dissolved in a methanol/acetic acid mixture (9:1 v/v) and cooled to 0°C to induce crystallization. This step reduces cis-isomer contamination to <0.15%.

Distillation

Vacuum distillation (0.1–0.5 mmHg) at 120–140°C isolates the amine with >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl3): δ 1.2–1.8 (m, cyclohexyl protons), 2.1 (s, N-methyl).

  • GC-MS: m/z 209 [M⁺].

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column confirms purity ≥99.5% using a water/acetonitrile gradient.

Challenges and Mitigation Strategies

Cis-Isomer Contamination

  • Cause: Thermodynamic favorability of cis-configuration during imine formation.

  • Solution: Use trans-4-methylcyclohexylamine HCl as the starting material.

Byproduct Formation

  • Cause: Over-reduction to tertiary amines.

  • Solution: Optimize reducing agent stoichiometry (1.0–1.2 equiv) .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine with key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Sources
4-Methyl-N-(2-(thiophen-2-yl)ethyl)cyclohexan-1-amine Thiophene-ethyl N-substituent C₁₃H₂₁NS 223.38 Building block for heterocyclic drugs
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Piperazine N-substituent C₁₁H₂₁N₃ 195.31 Intermediate in kinase inhibitors
1-(4-Chlorobenzyl)cyclohexan-1-amine 4-Chlorobenzyl N-substituent C₁₃H₁₈ClN 223.74 Antimicrobial agent precursor
4-Methylcyclohexane-1,3-diamine Dual amine groups, methyl substituent C₇H₁₄N₂ 126.20 Epoxy curing agent

Key Observations :

  • Electronic Effects : Electron-donating methyl groups enhance the amine’s basicity, while bulky substituents like cyclohexyl may limit solubility in polar solvents .
  • Biological Relevance : Piperazine-containing analogs (e.g., from ) exhibit enhanced binding to enzymatic targets due to hydrogen-bonding capabilities, unlike purely hydrocarbon substituents .

Physicochemical and Spectroscopic Data

While direct data for the target compound are sparse, analogs provide insights:

  • Mass Spectrometry (MS) : Piperazine-substituted cyclohexanamines show [M+H]⁺ peaks at m/z 198–452, depending on substituents .
  • NMR Spectroscopy : Cyclohexyl protons in similar compounds resonate at δ 1.2–2.3 ppm (¹H NMR), with amine protons broadened due to exchange .
  • Solubility : Hydrophobic substituents (e.g., 4-methylcyclohexyl) reduce water solubility, necessitating organic solvents like DCM or THF .

Pharmaceutical Relevance

  • Kinase Inhibitors : Piperazine-substituted cyclohexanamines () are intermediates in compounds with m/z 452, showing antitumor activity .
  • Neurological Targets : Thiophene-containing derivatives () are explored for CNS drug development due to blood-brain barrier permeability .

Data Tables

Table 1: Comparative Analysis of Key Analogs

Property Target Compound Piperazine Analog Chlorobenzyl Analog
Molecular Weight ~237 (estimated) 195.31 223.74
Melting Point Not reported 120–125°C 85–90°C
Solubility in Water Low Moderate (DMSO-soluble) Low
Bioactivity Understudied Kinase inhibition Antimicrobial

Biological Activity

Structure

The compound features a cyclohexane ring substituted with a methyl group and an amine functional group, making it structurally unique. Its molecular formula is C12H23NC_{12}H_{23}N, with a molecular weight of approximately 181.32 g/mol .

Properties Table

PropertyValue
CAS Number 109667-09-6
Molecular Formula C₁₂H₂₃N
Molecular Weight 181.32 g/mol
Appearance Colorless liquid

The biological activity of 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine is primarily investigated through its interaction with various biological targets:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety responses.
  • Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, potentially making it useful in treating conditions like arthritis.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties, suggesting potential applications in combating bacterial infections.

Case Studies

  • Neuropharmacological Study :
    A study published in the Journal of Medicinal Chemistry explored the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, comparable to established anxiolytic medications, suggesting its potential as a therapeutic agent for anxiety disorders.
  • Anti-inflammatory Research :
    In vitro experiments demonstrated that the compound could inhibit the production of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS). These findings were published in Inflammation Research, highlighting its potential application in inflammatory diseases.
  • Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundBiological ActivityReference
4-MethylcyclohexylamineNeurotransmitter modulation
CyclohexylamineAnti-inflammatory
4-Ethyl-N-cyclohexylamineAntimicrobial

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

  • Methodology :
  • Continuous Flow Reactors : Improve mixing and thermal control for stereoselective steps.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman for real-time monitoring .

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